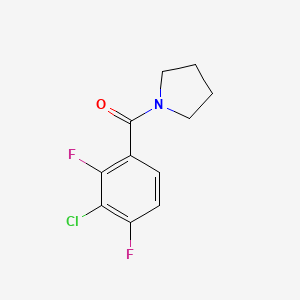
(3-Chloro-2,4-difluorophenyl)(pyrrolidin-1-yl)methanone
描述
(3-Chloro-2,4-difluorophenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, and a pyrrolidine ring attached to a methanone group
属性
分子式 |
C11H10ClF2NO |
|---|---|
分子量 |
245.65 g/mol |
IUPAC 名称 |
(3-chloro-2,4-difluorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H10ClF2NO/c12-9-8(13)4-3-7(10(9)14)11(16)15-5-1-2-6-15/h3-4H,1-2,5-6H2 |
InChI 键 |
USCLQDKMVNCEGR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=C(C(=C(C=C2)F)Cl)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,4-difluorophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2,4-difluoroaniline and pyrrolidine.
Formation of Intermediate: The aniline is first converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Coupling Reaction: The acyl chloride intermediate is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the treatment of diseases such as cancer or neurological disorders.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of (3-Chloro-2,4-difluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
(3-Chloro-2,4-difluorophenyl)(morpholin-4-yl)methanone: Similar structure with a morpholine ring instead of pyrrolidine.
(3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanone: Similar structure with a piperidine ring instead of pyrrolidine.
Uniqueness
(3-Chloro-2,4-difluorophenyl)(pyrrolidin-1-yl)methanone is unique due to the specific combination of substituents on the phenyl ring and the presence of the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


